molecular formula C10H16N2O2 B13531043 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13531043
M. Wt: 196.25 g/mol
InChI Key: ZWORGAHCGZJKND-UHFFFAOYSA-N
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Description

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
  • 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
  • 2-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Uniqueness

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C10H16N2O2/c1-5-12-8(4)9(7(3)11-12)6(2)10(13)14/h6H,5H2,1-4H3,(H,13,14)

InChI Key

ZWORGAHCGZJKND-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C(C)C(=O)O)C

Origin of Product

United States

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